![molecular formula C13H12N2O2 B1491862 Ethyl 6-phenylpyridazine-4-carboxylate CAS No. 2098113-29-0](/img/structure/B1491862.png)
Ethyl 6-phenylpyridazine-4-carboxylate
Overview
Description
Ethyl 6-phenylpyridazine-4-carboxylate is a chemical compound derived from pyridazine . It’s a derivative of pyridazine, which contains nitrogen atoms at positions 1 and 2 in the ring along with a keto functionality .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its IUPAC name ethyl 3-phenoxy-6-phenyl-4-pyridazinecarboxylate . Its molecular weight is 320.35 .Physical And Chemical Properties Analysis
This compound is a solid substance . The CAS Number is 338752-99-1 .Scientific Research Applications
Synthesis Techniques and Chemical Properties
- Ethyl 4-substituted and 6-substituted 1,6-naphthyridin-5(6H)-ones were synthesized in a study exploring naphthyridines derivatives, highlighting the versatility of pyridazine derivatives in chemical synthesis (Balogh et al., 2009).
- Novel thieno[2,3-c]pyridazines using a related starting material demonstrated the potential for antibacterial activity, underscoring the pharmaceutical applications of pyridazine derivatives (Al-Kamali et al., 2014).
- A convenient synthesis of ethyl-6-(8-hydroxyquinolin-5-yl)-3-methylpyridazine-4-carboxylate as antimicrobial agents was described, indicating the potential for designing new antimicrobial compounds from pyridazine derivatives (Abdel-Mohsen, 2014).
Applications in Corrosion Inhibition and Material Science
- Pyranpyrazole derivatives, structurally similar to Ethyl 6-phenylpyridazine-4-carboxylate, were identified as novel corrosion inhibitors for mild steel, which is significant for industrial applications (Dohare et al., 2017).
Safety and Hazards
The safety information available indicates that Ethyl 6-phenylpyridazine-4-carboxylate may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Future Directions
Mechanism of Action
Target of Action
Pyridazine derivatives, to which this compound belongs, have been shown to interact with a range of biological targets and physiological effects .
Mode of Action
It’s known that pyridazine derivatives can undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
The compound’s potential for nucleophilic substitution and oxidation reactions suggests it may influence a variety of biochemical pathways .
Result of Action
The compound’s potential for various reactions at the benzylic position suggests it could have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
ethyl 6-phenylpyridazine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-2-17-13(16)11-8-12(15-14-9-11)10-6-4-3-5-7-10/h3-9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIIFAWGODCSGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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